molecular formula C17H12F3N3O3S2 B2783824 N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303035-21-4

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2783824
CAS No.: 303035-21-4
M. Wt: 427.42
InChI Key: XFXLXRSOVSDYLJ-UHFFFAOYSA-N
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Description

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Benzamide Formation: The final step involves the coupling of the sulfonamide-thiazole intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide-containing compounds with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-(trifluoromethyl)benzamide
  • N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide

Uniqueness

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXLXRSOVSDYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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